molecular formula C15H22N2 B2844455 rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine CAS No. 1212430-77-7; 1486470-66-9

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine

Cat. No.: B2844455
CAS No.: 1212430-77-7; 1486470-66-9
M. Wt: 230.355
InChI Key: IFQRFSKEHYUZAT-GNXJLENFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine is a chiral amine compound with a unique structure that includes a benzyl group attached to an octahydroisoindole ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine typically involves the reduction of a precursor compound, such as a benzyl-substituted isoindoline. One common method involves the catalytic hydrogenation of the precursor in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature and atmospheric pressure.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods, such as continuous flow hydrogenation. This method allows for better control over reaction conditions and higher yields. Additionally, the use of alternative reducing agents, such as sodium borohydride or lithium aluminum hydride, can be explored to optimize the process.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a building block for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    (3aR,7aR)-3a-(3,4-Dimethoxyphenyl)-1-methyloctahydro-6H-indol-6-one: A structurally similar compound with different substituents on the isoindole ring.

    (3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione: Another related compound with a different functional group at the 1,3-positions.

Uniqueness

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine is unique due to its specific chiral configuration and the presence of a benzyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

1212430-77-7; 1486470-66-9

Molecular Formula

C15H22N2

Molecular Weight

230.355

IUPAC Name

(3aR,7aS)-2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-amine

InChI

InChI=1S/C15H22N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-15H,6-11,16H2/t13-,14+,15?/m1/s1

InChI Key

IFQRFSKEHYUZAT-GNXJLENFSA-N

SMILES

C1CC2CN(CC2CC1N)CC3=CC=CC=C3

solubility

not available

Origin of Product

United States

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